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Compound of Interest

Compound Name: 3-Hydroxy-5-methylbenzaldehyde

Cat. No.: B1590290

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 3-Hydroxy-5-
methylbenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic
Resonance (NMR) spectrum of 3-Hydroxy-5-methylbenzaldehyde (CAS No: 60549-26-0).[1]
Intended for researchers, chemists, and professionals in drug development, this document
delves into the assignment of chemical shifts, the underlying electronic factors governing these
shifts, and a standardized protocol for spectral acquisition. By integrating theoretical principles
with practical insights, this guide serves as an essential reference for the structural elucidation
and characterization of this and related substituted aromatic compounds.

Introduction: The Role of *C NMR in Structural
Elucidation

3-Hydroxy-5-methylbenzaldehyde is a substituted aromatic aldehyde whose utility spans
organic synthesis and materials science. The precise arrangement of its functional groups—
hydroxyl, methyl, and aldehyde—on the benzene ring dictates its chemical reactivity and
physical properties. Unambiguous structural confirmation is paramount, and 3C NMR
spectroscopy stands as one of the most powerful analytical techniques for this purpose.
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Unlike *H NMR, which provides information on the proton environment, 3C NMR directly
probes the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic
environment yields a specific signal, or resonance, in the spectrum. The position of this signal,
known as the chemical shift (8), is highly sensitive to factors such as hybridization, substituent
effects, and resonance, providing a detailed fingerprint of the molecule's structure.

Molecular Structure and Carbon Numbering

To facilitate a clear and unambiguous discussion of the 13C NMR spectrum, the carbon atoms
of 3-Hydroxy-5-methylbenzaldehyde are numbered systematically as shown in the diagram
below. This numbering convention will be used for all spectral assignments throughout this
guide.

Figure 1: Molecular Structure and Carbon Numbering of 3-Hydroxy-5-methylbenzaldehyde.

Predicted **C NMR Spectral Data

While experimental spectral data for every compound is not always available in public
databases, chemical shifts can be accurately predicted using computational algorithms and
databases of known substituent effects.[2][3][4] The following table summarizes the predicted
13C NMR chemical shifts for 3-Hydroxy-5-methylbenzaldehyde in CDCls, a common NMR
solvent.
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Predicted Chemical

Carbon Atom . Carbon Type Key Influences
Shift (6, ppm)
Highly deshielded by
C7 (CHO) 192.5 Aldehyde Carbonyl double-bonded
oxygen.
o Deshielded by
Aromatic (ipso- to - )
C3 (-OH) 156.0 OH) electronegative
oxygen atom.
o Quaternary carbon,
Aromatic (ipso- to - ]
C5 (-CHs) 140.1 deshielded by
CHs) o
substitution.
o Deshielded by
Aromatic (ipso- to - ) )
C1 (-CHO) 138.0 CHO) electron-withdrawing
CHO group.
. Influenced by -OH and
C4 123.5 Aromatic (CH)
-CHs groups.
) Influenced by -CHO
C6 122.0 Aromatic (CH)
and -OH groups.
Shielded by
Cc2 112.8 Aromatic (CH) resonance effect of -
OH group.
Typical upfield shift for
C8 (-CHs) 21.0 Methyl (sp3)

alkyl carbons.

Disclaimer: These

values are predicted

using established

algorithms from

NMRDB.org and may

vary slightly from

experimental results.

[2]
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Scientific Interpretation of the Spectrum: Causality
of Chemical Shifts

The predicted chemical shifts are a direct consequence of the electronic environment of each
carbon atom. The interplay of inductive and resonance effects from the three different
substituents provides a logical and self-validating assignment system.

The Downfield Region: Carbonyl and Oxygen-Bearing

Carbons

o C7 (Aldehyde Carbonyl, d = 192.5 ppm): The resonance for the aldehyde carbon is the
furthest downfield, a characteristic feature for carbonyl groups in aldehydes (typically 190-
200 ppm).[5] This significant deshielding is caused by two factors: the high electronegativity
of the double-bonded oxygen atom, which withdraws electron density (inductive effect), and
the sp? hybridization of the carbon.

e C3 (Phenolic Carbon, & = 156.0 ppm): The carbon directly attached to the hydroxyl group
(ipso-carbon) is significantly deshielded. The primary cause is the strong inductive effect of
the highly electronegative oxygen atom, which pulls electron density away from C3.

The Aromatic Region: A Study in Substituent Effects

The chemical shifts of the remaining aromatic carbons (C1, C2, C4, C5, C6) are determined by
the combined electronic effects of the aldehyde (-CHO), hydroxyl (-OH), and methyl (-CHs3)
groups.

 Inductive Effects: An atom's electronegativity pulls electron density away from adjacent
atoms through sigma bonds, causing a deshielding (downfield) effect. The aldehyde and
hydroxyl groups both exert an inductive pull on the ring.

» Resonance Effects: Electron density is delocalized through the 1t-system of the aromatic
ring. The -OH group is a strong resonance donor (activating), increasing electron density at
the ortho and para positions (C2, C4, C6), causing a shielding (upfield) effect. Conversely,
the -CHO group is a strong resonance withdrawer (deactivating), decreasing electron density
at the ortho and para positions (C2, C6), causing a deshielding (downfield) effect.
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Assignment Rationale:

e C5(6=140.1ppm) & C1 (6 =138.0 ppm): These are the two quaternary aromatic carbons
not attached to oxygen. Their downfield shifts are characteristic of substituted carbons within
an aromatic ring. C5 is ipso to the weakly electron-donating methyl group, while C1 is ipso to
the strongly electron-withdrawing aldehyde group.

e C4(0=123.5ppm), C6 (6 =122.0 ppm), C2 (6 = 112.8 ppm): These are the three aromatic
carbons bonded to hydrogen. Their relative shifts are explained by their positions relative to
the functional groups:

o C2is ortho to the aldehyde and ortho to the hydroxyl group. The strong shielding
resonance effect from the -OH group dominates, pushing this signal significantly upfield.

o C6 is also ortho to the aldehyde and para to the methyl group. It is primarily influenced by
the deshielding effect of the aldehyde.

o C4 is para to the aldehyde and ortho to both the hydroxyl and methyl groups. Its shift is a
complex balance of these competing effects.

The Upfield Region: The Methyl Carbon

e C8 (Methyl Carbon, & = 21.0 ppm): This sp3-hybridized carbon appears in the typical upfield
alkyl region (10-30 ppm).[5] Being shielded by its attached hydrogen atoms and removed
from the direct influence of the ring's 1t-system and electronegative atoms, it has the lowest
chemical shift.

Experimental Protocol for 2*C NMR Acquisition

To ensure the acquisition of high-quality, reproducible 13C NMR data, a standardized
experimental protocol is essential. The following workflow represents a field-proven
methodology.

Step-by-Step Methodology

e Sample Preparation:

o Accurately weigh approximately 15-25 mg of 3-Hydroxy-5-methylbenzaldehyde.
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o Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCls, or
DMSO-de) in a clean, dry NMR tube.

o Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (6 = 0.0
ppm).

o Cap the tube and gently agitate until the sample is fully dissolved.

e Instrument Setup & Calibration:
o Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical
peaks.

e Acquisition Parameters (for a 500 MHz Spectrometer):

[¢]

Experiment: Standard 3C observation with proton decoupling (e.g., zgpg30).
o Pulse Width: Use a 30° pulse angle to allow for a shorter relaxation delay.

o Spectral Width: ~240 ppm (from -10 to 230 ppm) to cover the entire expected range of
chemical shifts.

o Acquisition Time (AQ): ~1.0-1.5 seconds.

o Relaxation Delay (D1): 2.0 seconds. This delay is crucial for allowing carbons to relax,
although quantitative analysis would require a much longer delay.

o Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration. The low
natural abundance of 13C (1.1%) necessitates signal averaging over many scans.

» Data Processing:

o Apply an exponential window function (line broadening of ~1 Hz) to improve the signal-to-
noise ratio.
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[e]

Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into a
frequency-domain spectrum.

[e]

Phase the spectrum manually to ensure all peaks are in pure absorption mode.

(¢]

Apply a baseline correction to obtain a flat baseline.

[¢]

Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

[¢]

Identify and label the peak positions.

Workflow Visualization

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Weigh Compound
(15-25 mg)
Dissolve in
Deuterated Solvent
Add TMS
Reference

Insert Sample
& Lock
Shim Magnetic
Field
Set Parameters
& Acquire Data (NS scans)
Fourier
Transform (FT)
Phase & Baseline
Correction
Calibrate to TMS
& Analyze

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1590290?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [13C NMR chemical shifts of 3-Hydroxy-5-
methylbenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1590290#13c-nmr-chemical-shifts-of-3-hydroxy-5-
methylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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